molecular formula C5H8ClNO B1626078 (S)-5-(Chloromethyl)pyrrolidin-2-one CAS No. 72479-04-0

(S)-5-(Chloromethyl)pyrrolidin-2-one

Cat. No.: B1626078
CAS No.: 72479-04-0
M. Wt: 133.57 g/mol
InChI Key: PEUZYLPIDORLKM-BYPYZUCNSA-N
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Description

(S)-5-(Chloromethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure It is characterized by the presence of a chloromethyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Chloromethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.

    Chloromethylation: The introduction of the chloromethyl group is achieved through a chloromethylation reaction. This can be done using reagents such as formaldehyde and hydrochloric acid under acidic conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of the starting pyrrolidinone derivative are chloromethylated using optimized reaction conditions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization.

    Chiral Resolution: Industrial-scale chiral resolution methods, such as simulated moving bed chromatography, are employed to isolate the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized products.

    Cyclization Reactions: The pyrrolidinone ring can undergo cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted pyrrolidinone derivatives.

    Oxidation Products: Oxidized forms of the pyrrolidinone ring.

    Reduction Products: Reduced forms of the pyrrolidinone ring.

Scientific Research Applications

(S)-5-(Chloromethyl)pyrrolidin-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(Chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinone ring structure allows for specific binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Chloromethyl)pyrrolidin-2-one: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.

    5-(Bromomethyl)pyrrolidin-2-one: A bromine-substituted analogue with different reactivity.

    5-(Hydroxymethyl)pyrrolidin-2-one: A hydroxyl-substituted analogue with different chemical properties.

Uniqueness

(S)-5-(Chloromethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(5S)-5-(chloromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZYLPIDORLKM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503703
Record name (5S)-5-(Chloromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72479-04-0
Record name (5S)-5-(Chloromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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